molecular formula C4H3BrN2O3 B6237495 methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate CAS No. 1784538-88-0

methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B6237495
CAS No.: 1784538-88-0
M. Wt: 207
InChI Key:
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Description

Methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is a brominated oxadiazole derivative with the molecular formula C5H4BrNO3. This compound is part of the oxadiazole family, which are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Synthetic Routes and Reaction Conditions:

  • Halogenation: One common method involves the halogenation of 1,2,4-oxadiazole-5-carboxylate derivatives using bromine in the presence of a suitable catalyst.

  • Nucleophilic Substitution: Another approach is nucleophilic substitution, where a suitable leaving group is replaced by a bromine atom.

  • Oxidative Coupling: Oxidative coupling reactions can also be employed to introduce the bromine atom into the oxadiazole ring.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the bromine atom into other functional groups.

  • Substitution: Substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and potassium iodide (KI) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Other halogenated or functionalized oxadiazoles.

Scientific Research Applications

Chemistry: Methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. Its bromine atom makes it a versatile reagent for further chemical modifications.

Biology: This compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine: Research has explored the use of oxadiazole derivatives in drug design, targeting various diseases such as cancer, diabetes, and infectious diseases.

Industry: In the agricultural sector, oxadiazole derivatives are used as pesticides and herbicides due to their biological activity against pests and weeds.

Mechanism of Action

The mechanism by which methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The bromine atom plays a crucial role in these interactions, enhancing the compound's reactivity and binding affinity.

Comparison with Similar Compounds

  • Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

  • Methyl 3-chloro-1,2,4-oxadiazole-5-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

  • Methyl 1,2,4-oxadiazole-5-carboxylate: Lacks the halogen atom.

Uniqueness: Methyl 3-bromo-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties compared to its chlorinated or non-halogenated counterparts. This makes it particularly useful in specific synthetic applications and biological studies.

Properties

CAS No.

1784538-88-0

Molecular Formula

C4H3BrN2O3

Molecular Weight

207

Purity

95

Origin of Product

United States

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